Cas no 2229596-58-9 (5-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid)

5-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 2229596-58-9
- EN300-1748104
-
- インチ: 1S/C10H12N4O2/c1-3-14-5-4-8(12-14)9-7(10(15)16)6-11-13(9)2/h4-6H,3H2,1-2H3,(H,15,16)
- InChIKey: XVORCGOLGNBSRZ-UHFFFAOYSA-N
- ほほえんだ: OC(C1C=NN(C)C=1C1C=CN(CC)N=1)=O
計算された属性
- せいみつぶんしりょう: 220.09602564g/mol
- どういたいしつりょう: 220.09602564g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 274
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 72.9Ų
5-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1748104-1.0g |
5-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2229596-58-9 | 1g |
$1357.0 | 2023-06-03 | ||
Enamine | EN300-1748104-10.0g |
5-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2229596-58-9 | 10g |
$5837.0 | 2023-06-03 | ||
Enamine | EN300-1748104-0.1g |
5-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2229596-58-9 | 0.1g |
$1195.0 | 2023-09-20 | ||
Enamine | EN300-1748104-0.05g |
5-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2229596-58-9 | 0.05g |
$1140.0 | 2023-09-20 | ||
Enamine | EN300-1748104-2.5g |
5-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2229596-58-9 | 2.5g |
$2660.0 | 2023-09-20 | ||
Enamine | EN300-1748104-0.25g |
5-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2229596-58-9 | 0.25g |
$1249.0 | 2023-09-20 | ||
Enamine | EN300-1748104-10g |
5-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2229596-58-9 | 10g |
$5837.0 | 2023-09-20 | ||
Enamine | EN300-1748104-5g |
5-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2229596-58-9 | 5g |
$3935.0 | 2023-09-20 | ||
Enamine | EN300-1748104-1g |
5-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2229596-58-9 | 1g |
$1357.0 | 2023-09-20 | ||
Enamine | EN300-1748104-0.5g |
5-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2229596-58-9 | 0.5g |
$1302.0 | 2023-09-20 |
5-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid 関連文献
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
5-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acidに関する追加情報
Introduction to 5-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 2229596-58-9)
5-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid, identified by the chemical identifier CAS No. 2229596-58-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyrazole class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The molecular structure of this compound features a central pyrazole ring substituted with an ethyl group at the 1-position and a carboxylic acid moiety at the 4-position, further modified by a methyl group on the adjacent pyrazole ring. Such structural features make it a promising candidate for further investigation in drug discovery and development.
The synthesis of 5-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the condensation of appropriate precursors under acidic or basic catalysis, followed by functional group transformations such as alkylation and carboxylation. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions, have been employed to achieve regioselective modifications of the pyrazole core. These synthetic strategies not only highlight the synthetic prowess but also underscore the importance of molecular design in optimizing pharmacological properties.
Recent research in medicinal chemistry has demonstrated that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structural motif of 5-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid suggests potential interactions with biological targets such as enzymes and receptors, which are critical for modulating cellular processes. For instance, studies have shown that pyrazole-based compounds can inhibit key enzymes involved in inflammation pathways, making them attractive candidates for treating chronic inflammatory diseases.
In the realm of oncology, the ability of 5-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid to modulate signaling pathways associated with cancer cell proliferation has been explored. Preclinical studies indicate that this compound may interfere with the activity of kinases and other enzymes that drive tumor growth. Furthermore, its structural similarity to known chemotherapeutic agents suggests that it could serve as a scaffold for developing novel anticancer drugs with improved efficacy and reduced side effects.
The pharmacokinetic profile of 5-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid is another critical aspect that has been investigated. In vitro and in vivo studies have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are essential for optimizing drug delivery systems and ensuring therapeutic efficacy. For example, modifications to the molecular structure can enhance solubility and bioavailability, thereby improving drug absorption and reducing systemic toxicity.
Advances in computational chemistry have also played a pivotal role in understanding the interactions between 5-(1-ethyl-1H-pyrazol-3-yll)-methyl]-pyrazonecarboxilic acid and biological targets. Molecular docking simulations have been used to predict binding affinities and identify key residues involved in drug-receptor interactions. These computational approaches complement experimental data and provide a rational basis for designing derivatives with enhanced pharmacological properties.
The potential therapeutic applications of 5-(1-methylethylpyrrolidinylidene]-pyrazonecarboxilic acid extend beyond oncology and inflammation management. Research has hinted at its utility in treating neurological disorders, where modulation of neurotransmitter systems is crucial. The compound's ability to cross the blood-brain barrier may make it an effective candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In conclusion,5-(methylidene]-pyrazonecarboxilic acid represents a significant advancement in medicinal chemistry due to its versatile biological activities and synthetic feasibility. Ongoing research continues to uncover new therapeutic potentials, making it a valuable compound for future drug development efforts. As our understanding of molecular interactions deepens,CAS No 2229596 58 9 will likely play an increasingly important role in addressing unmet medical needs across various disease areas.
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